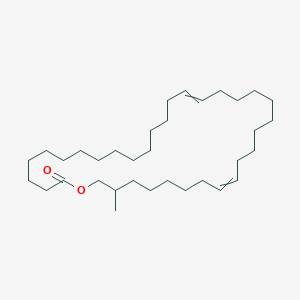
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one is a chemical compound with the molecular formula C₃₄H₆₂O₂. It is a member of the oxacyclotetratriaconta family, characterized by a large ring structure containing oxygen and multiple double bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one typically involves the cyclization of long-chain precursors under specific conditions. The reaction often requires a catalyst to facilitate the formation of the large ring structure. Commonly used catalysts include transition metal complexes and strong acids .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to ensure the proper formation of the ring structure. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. Pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-one: Similar in structure but with variations in the position and number of double bonds.
Oxacyclotetratriaconta-16,26-dien-2-one: Lacks the methyl group at position 33.
33-Methyl-1-oxacyclotetratriaconta-16,26-dien-2-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple double bonds, which confer distinct chemical and biological properties .
Properties
CAS No. |
92460-48-5 |
|---|---|
Molecular Formula |
C34H62O2 |
Molecular Weight |
502.9 g/mol |
IUPAC Name |
33-methyl-1-oxacyclotetratriaconta-16,26-dien-2-one |
InChI |
InChI=1S/C34H62O2/c1-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(35)36-32-33/h3,5,18,20,33H,2,4,6-17,19,21-32H2,1H3 |
InChI Key |
ABLDSCYFNMPOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC=CCCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)
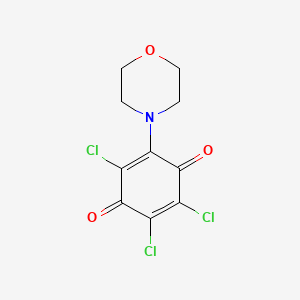
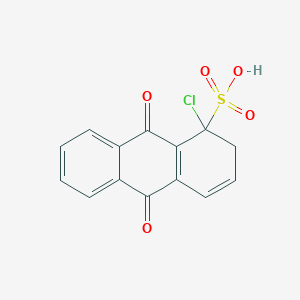
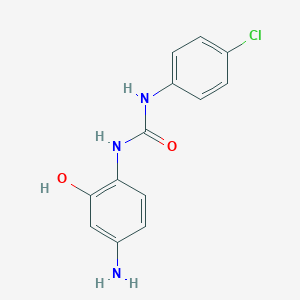
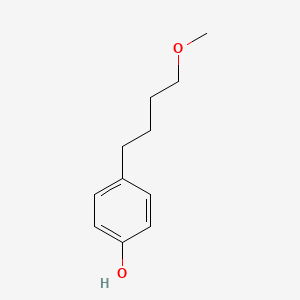

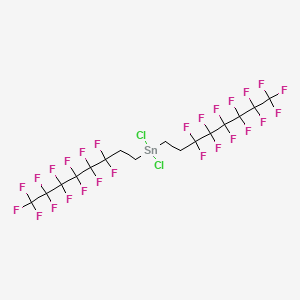
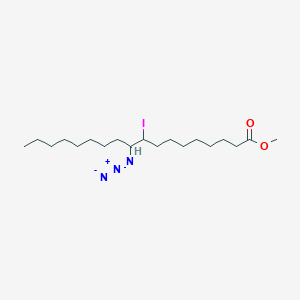

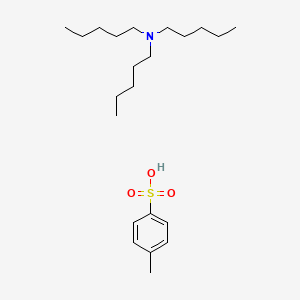
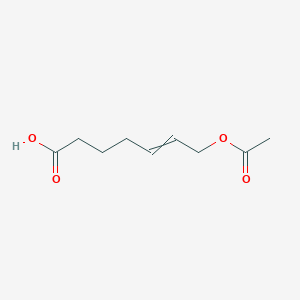
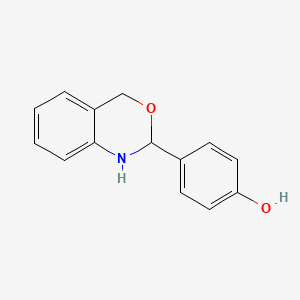
![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
